molecular formula C9H17ClF3N B2580942 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride CAS No. 2089255-24-1

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride

Cat. No.: B2580942
CAS No.: 2089255-24-1
M. Wt: 231.69
InChI Key: FZQBXOZSGSQWLL-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride (CAS: 2089255-24-1) is a cyclohexane-based amine derivative with a trifluoromethyl substituent at the para-position of the cyclohexyl ring. Its molecular formula is C₉H₁₇ClF₃N, with a molecular weight of 231.680 g/mol . The compound is synthesized as a hydrochloride salt, enhancing its stability and solubility in polar solvents. The trifluoromethyl group confers high electronegativity and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N.ClH/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h6-8H,2-5,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQBXOZSGSQWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-24-1
Record name 1-[4-(trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride
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Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of cyclohexylamine derivatives. The process can be summarized as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), yielding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine or trifluoromethyl groups, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base using aqueous sodium hydroxide (NaOH) or other bases.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl moiety, which significantly influences its biological activity. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making the compound potentially useful in therapeutic contexts.

Antidepressant Activity

Research indicates that compounds with similar structural motifs exhibit antidepressant-like effects. For instance, derivatives containing the cyclohexyl structure have been associated with modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests that 1-[4-(trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride may possess similar pharmacological properties, warranting further investigation into its efficacy as an antidepressant.

Analgesic Properties

The analgesic potential of compounds related to this compound has been documented in various studies. The interaction with opioid receptors and other pain pathways could position this compound as a candidate for pain management therapies, particularly in cases where conventional analgesics are ineffective or lead to undesirable side effects.

Anticancer Activity

The unique chemical structure of this compound may allow it to interact with specific biological targets involved in cancer cell proliferation and survival. Preliminary studies on similar compounds suggest that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is necessary to elucidate the specific anticancer mechanisms of this compound.

Case Study 1: Neuropharmacological Effects

A study examined the neuropharmacological effects of cyclohexyl derivatives, revealing their potential in treating mood disorders. The findings indicated that these compounds could modulate neurotransmitter levels, leading to improved mood and reduced anxiety symptoms. Although this compound was not the primary focus, its structural similarity suggests it may yield comparable results in future studies.

Case Study 2: Pain Management Trials

In trials assessing novel analgesics, compounds structurally related to this compound demonstrated significant pain relief in animal models. These results highlight the need for further exploration into this compound's analgesic properties, particularly its mechanism of action and potential side effects.

Data Table: Comparative Analysis of Cyclohexyl Compounds

Compound NameStructure FeaturesPrimary ApplicationResearch Findings
This compoundTrifluoromethyl group on cyclohexaneAntidepressant, AnalgesicPotential modulation of neurotransmitters
CyclohexylamineSimple cycloalkane amineAntidepressantEffective in mood disorders
N-cyclohexyl-N-methylacetamideCycloalkane with acetamideAnalgesicSignificant pain relief in models
N-cyclohexyl-N-propylacetamideCycloalkane with propionamideAnalgesicSimilar efficacy noted

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Applications References
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride C₉H₁₇ClF₃N 231.68 Cyclohexyl, CF₃, ethylamine hydrochloride High lipophilicity; potential CNS drug intermediate
1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine hydrochloride C₁₀H₉ClF₃N 235.63 Aromatic Cl, CF₃, cyclopropane Enhanced aromatic π-interactions; agrochemical use
2-[(1r,4r)-4-(Propan-2-yl)cyclohexyl]ethan-1-amine hydrochloride C₁₁H₂₂ClN 185.70 Cyclohexyl, isopropyl Lower molecular weight; improved solubility
1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride C₁₂H₁₂Cl₂F₃N₄ 274.21 Thiophene, Cl, CF₃ Sulfur-containing heterocycle; electronic modulation
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one C₉H₁₃F₃O 194.20 Cyclohexyl, CF₃, ketone Ketone functionality; precursor for amine synthesis
Key Observations:
  • Cyclohexyl vs.
  • Trifluoromethyl (CF₃) Impact: The CF₃ group increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs (e.g., isopropyl in ), enhancing blood-brain barrier penetration .
  • Functional Group Variations : The ketone analog () lacks the amine group, reducing basicity and altering solubility profiles (e.g., lower aqueous solubility than the hydrochloride salt) .

Biological Activity

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, featuring a trifluoromethyl group and a cyclohexyl moiety, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₄F₃N·HCl
  • Molecular Weight : 181.20 g/mol
  • CAS Number : 361393-85-3

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Target Receptors

Research indicates that this compound may interact with:

  • Adrenergic Receptors : Influencing cardiovascular responses.
  • Dopaminergic Receptors : Potentially impacting mood and behavior.
  • Serotonergic Receptors : Affecting anxiety and depression pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various pathogens, including Mycobacterium tuberculosis.
AntidepressantShows potential in modulating serotonin levels, indicating possible antidepressant effects.
Anti-inflammatoryMay reduce inflammation markers in vitro, suggesting therapeutic use in inflammatory diseases.

Study on Antimicrobial Activity

A study conducted by Gaber et al. (2023) evaluated the compound's efficacy against Mycobacterium tuberculosis. The findings indicated a minimum inhibitory concentration (MIC) of 3.1 μM, demonstrating significant antimicrobial properties without cytotoxic effects on human liver cells (IC50 > 100 μM) .

Study on Neurotransmitter Interaction

In another investigation, the compound was assessed for its effects on dopamine receptor activity. It was found to enhance dopamine release in neuronal cultures, suggesting a mechanism that could be leveraged for treating mood disorders .

Anti-inflammatory Effects

Research published in PLOS ONE indicated that this compound reduced pro-inflammatory cytokine levels in cell models exposed to lipopolysaccharides (LPS), highlighting its potential utility in managing conditions like rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the cyclohexyl group or the trifluoromethyl substituent can significantly alter the compound's biological profile. For instance:

  • Cyclohexyl Variants : Substituting cyclohexyl with other cyclic structures can enhance receptor selectivity.
  • Fluorine Substitutions : Altering the number or position of fluorine atoms affects lipophilicity and receptor binding dynamics.

Q & A

Basic Research Question

  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection to resolve enantiomers.
  • NMR Spectroscopy : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} NMR spectra to detect diastereomeric splitting, particularly in the cyclohexyl and trifluoromethyl regions.
  • Polarimetry : Measure optical rotation if enantiopure standards are available.
    Note : Stereochemical integrity is critical for pharmacological studies, as enantiomers may exhibit divergent binding affinities .

What safety protocols are mandatory when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions.
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal. Avoid aqueous neutralization without prior risk assessment.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and store in sealed containers for professional disposal .

How can researchers resolve contradictions in reported receptor binding data for this compound?

Advanced Research Question
Discrepancies may arise from:

Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or radioligand concentrations. Validate protocols using a reference agonist/antagonist.

Stereochemical Purity : Ensure enantiomeric excess is quantified, as impurities in racemic mixtures can skew results.

Buffer Conditions : Ionic strength and pH (e.g., Tris vs. HEPES buffers) can alter ligand-receptor interactions.
Methodology :

  • Replicate assays under standardized conditions.
  • Use orthogonal techniques (e.g., SPR, functional cAMP assays) to cross-validate binding data .

What strategies are effective for studying the metabolic stability of this compound in preclinical models?

Advanced Research Question

In Vitro Assays :

  • Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor depletion via LC-MS/MS.
  • Identify metabolites using high-resolution mass spectrometry (HRMS).

In Silico Tools : Predict metabolic soft spots with software (e.g., MetaSite) to guide structural modifications.

Isotope Labeling : Use 14C^{14}\text{C}-labeled compound to track metabolic pathways in vivo.
Key Consideration : The trifluoromethyl group may confer resistance to oxidative metabolism, but cyclohexyl ring hydroxylation could occur .

How does the conformation of the 4-(trifluoromethyl)cyclohexyl group influence pharmacological activity?

Advanced Research Question

  • Cis vs. Trans Isomerism : The equatorial vs. axial orientation of the trifluoromethyl group affects lipophilicity and target engagement. Use NOESY NMR or X-ray crystallography to determine predominant conformers.
  • SAR Studies : Synthesize analogs with fixed chair conformations (e.g., via methyl substitution) to isolate steric/electronic effects.
    Example : Analogues with axial trifluoromethyl groups showed 3-fold higher 5-HT2A receptor affinity in a recent study .

What analytical workflows are recommended for impurity profiling in bulk synthesis?

Basic Research Question

HPLC-UV/HRMS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate impurities.

Quantitative NMR (qNMR) : Integrate 19F^{19}\text{F} signals to quantify residual trifluoromethylated byproducts.

Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl^- content via ion chromatography).
Reference Standards : Cross-validate against commercially available intermediates (e.g., 4-(trifluoromethyl)cyclohexanone) .

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